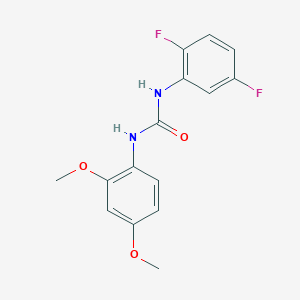
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone substituted with two aromatic rings, each bearing distinct functional groups: difluorophenyl and dimethoxyphenyl. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)methanamine
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)thiourea
Comparison: Compared to similar compounds, 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea stands out due to its unique combination of functional groups. The presence of both difluorophenyl and dimethoxyphenyl substituents imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14F2N2O3 |
|---|---|
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-10-4-6-12(14(8-10)22-2)18-15(20)19-13-7-9(16)3-5-11(13)17/h3-8H,1-2H3,(H2,18,19,20) |
Clé InChI |
UNYQVUPFNIEAFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
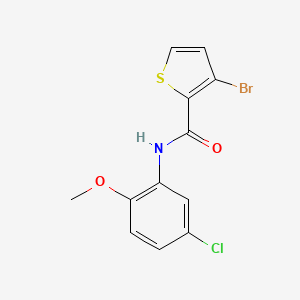
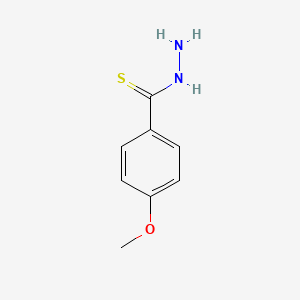
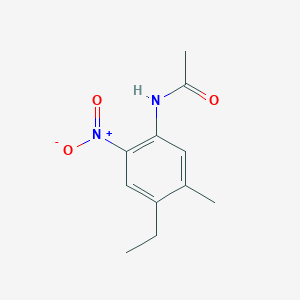
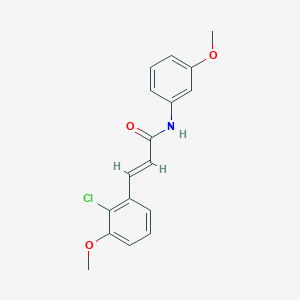



![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)


